molecular formula C12H9N3 B15389288 2-Amino-6-(pyridin-4-yl)benzonitrile

2-Amino-6-(pyridin-4-yl)benzonitrile

Cat. No.: B15389288
M. Wt: 195.22 g/mol
InChI Key: UAIXDQQTTUYBFY-UHFFFAOYSA-N
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Description

2-Amino-6-(pyridin-4-yl)benzonitrile is a heteroaromatic compound featuring a benzonitrile core substituted with an amino group at position 2 and a pyridin-4-yl moiety at position 6. Its molecular formula is C₁₂H₉N₃, with a molar mass of 195.23 g/mol. The pyridine ring introduces aromaticity and hydrogen-bonding capability, while the nitrile group enhances polarity and reactivity. This structural profile makes the compound a promising candidate for pharmaceutical applications, particularly in kinase inhibition and enzyme targeting.

Properties

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

2-amino-6-pyridin-4-ylbenzonitrile

InChI

InChI=1S/C12H9N3/c13-8-11-10(2-1-3-12(11)14)9-4-6-15-7-5-9/h1-7H,14H2

InChI Key

UAIXDQQTTUYBFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N)C#N)C2=CC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Differences :

  • Electron-Withdrawing Groups : Trifluoromethyl (‑CF₃) and trifluoromethoxy (‑OCF₃) substituents increase electrophilicity and thermal stability .
  • Heterocyclic Moieties : Pyridine and pyrimidine rings enhance π-π stacking and hydrogen-bonding interactions, critical for biological activity .
  • Functional Group Positioning : Substituents at position 6 influence steric effects and molecular symmetry.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Name Substituent at Position 6 Molecular Formula Molar Mass (g/mol) logP* Key Properties
2-Amino-6-(pyridin-4-yl)benzonitrile Pyridin-4-yl C₁₂H₉N₃ 195.23 2.1 High polarity, moderate solubility
2-Amino-6-(trifluoromethyl)benzonitrile ‑CF₃ C₈H₅F₃N₂ 204.13 3.0 Hydrophobic, thermally stable
2-Amino-6-[4-(trifluoromethoxy)phenyl]benzonitrile ‑OCF₃-phenyl C₁₄H₉F₃N₂O 292.23 3.5 Enhanced lipid solubility
5-(4-(Pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile Pyridinyl-triazole C₁₄H₉N₅ 255.26 1.8 Moderate solubility, enzyme inhibition
4-[(2-Amino-5-bromo-6-methyl-pyrimidin-4-yl)amino]benzonitrile Pyrimidinylamino C₁₂H₁₀BrN₅ 304.15 2.4 Bromine enhances reactivity

*Calculated using fragment-based methods.

Research Findings

Enzyme Inhibition : Pyridine-containing derivatives (e.g., triazole hybrid ) show superior enzyme affinity compared to CF₃/OCF₃ analogs.

Solubility : Trifluoromethoxy-substituted compounds exhibit better lipid solubility, favoring blood-brain barrier penetration .

Thermal Stability : ‑CF₃ derivatives retain integrity up to 300°C, ideal for industrial applications .

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